molecular formula C6H12CuN2S4 B093871 Copper dimethyldithiocarbamate CAS No. 137-29-1

Copper dimethyldithiocarbamate

Cat. No.: B093871
CAS No.: 137-29-1
M. Wt: 304 g/mol
InChI Key: ZOUQIAGHKFLHIA-UHFFFAOYSA-L
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Description

Copper dimethyldithiocarbamate is an organometallic compound with the chemical formula ( \text{Cu}(C_3H_6NS_2)_2 ). It is known for its distinctive orange to dark red color and is widely used in various industrial and scientific applications. This compound is particularly notable for its role as an ultra-accelerator in the vulcanization of rubber and as a stabilizer for synthetic elastomers and polyethers .

Scientific Research Applications

Copper dimethyldithiocarbamate has a wide range of applications in scientific research:

Safety and Hazards

Copper dimethyldithiocarbamate is classified as having acute toxicity (inhalation: dust, mist) Category 2, and serious eye damage/eye irritation Category 2A . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Compounds derived from N,N-dimethyldithiocarbamate, such as Copper dimethyldithiocarbamate, have been found to be effective copper-dependent antimicrobials against several pathogens, including Streptococcus pneumoniae . This suggests that derivatizing dimethyldithiocarbamate holds promise as potent bactericidal antibiotics against S. pneumoniae .

Biochemical Analysis

Biochemical Properties

Copper dimethyldithiocarbamate shows a rich and diverse coordination chemistry . It supports Cu(I), Cu(II), and Cu(III) and interacts with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is diverse, with the compound showing a rich coordination chemistry .

Cellular Effects

This compound rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . While copper bis(2-hydroxyethyl)dithiocarbamate activated Nrf2, copper ion, diethyldithiocarbamate ligand with or without zinc or iron failed to exhibit this activity .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It interacts with a range of oxidants to afford Cu(III) complexes, in which copper remains in a square-planar geometry, but Cu–S bonds shorten by approximately 0.1 Å . This interaction suggests that the intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .

Metabolic Pathways

This compound is involved in various metabolic pathways. The redox activity and biogenicity of copper ions provide multiple pathways of biological activity . The pharmacological properties of metal complexes can be fine-tuned by varying the nature of the ligand and donor atoms .

Transport and Distribution

This compound rapidly enters vascular endothelial cells via CTR1-independent mechanisms . This suggests that the compound has a unique transport and distribution mechanism within cells and tissues.

Subcellular Localization

Given its rapid accumulation within cells and its ability to induce nuclear translocation of Nrf2 , it can be inferred that the compound may localize within the nucleus of cells.

Preparation Methods

Copper dimethyldithiocarbamate can be synthesized through several methods, including:

    Reaction with Copper Salts: One common method involves the reaction of dimethyldithiocarbamate salts with copper(II) salts. The reaction typically occurs in an aqueous medium, where the copper(II) ions react with the dimethyldithiocarbamate anions to form the desired compound.

    Industrial Production: Industrially, the compound is produced by reacting sodium dimethyldithiocarbamate with copper sulfate in water.

Chemical Reactions Analysis

Copper dimethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper(III) complexes. This reaction typically involves the use of strong oxidizing agents.

    Reduction: Reduction of this compound can yield copper(I) complexes. This reaction often requires reducing agents such as hydrazine.

    Substitution: The compound can undergo substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.

Comparison with Similar Compounds

Copper dimethyldithiocarbamate is part of a broader class of copper dithiocarbamate complexes. Similar compounds include:

This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

copper;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUQIAGHKFLHIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12CuN2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020345
Record name Copper dimethyldithiocarbamate
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Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS]
Record name Copper(II) dimethyldithiocarbamate
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CAS No.

137-29-1
Record name Copper dimethyldithiocarbamate
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Record name Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)-
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Record name Copper dimethyldithiocarbamate
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Record name Copper bis(dimethyldithiocarbamate)
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Record name COPPER DIMETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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